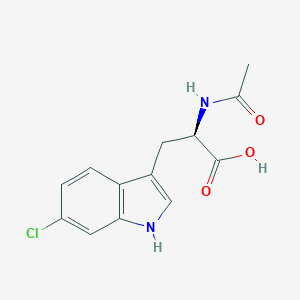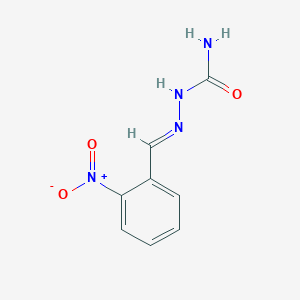![molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1](/img/structure/B30882.png)
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazine derivatives often involves reactions between different sulfur and nitrogen-containing compounds. For instance, Bobek (1982) detailed the synthesis of 1,4-thiazine 1-oxide and 1,1-dioxide analogs through reactions involving methylthioglycolate and methanolic ammonia followed by cyclization and oxidation processes (Bobek, 1982).
Molecular Structure Analysis
Thiazine compounds display diverse molecular structures, often determined through X-ray diffraction and other analytical methods. For instance, Askerov et al. (2019) reported on the molecular and crystal structures of a similar thiazine derivative, emphasizing the role of hydrogen bonding and molecular interactions in stabilizing the compound structure (Askerov et al., 2019).
Chemical Reactions and Properties
Thiazine derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the study by Stephens and Sowell (2000) explored the hydrolysis and cyclization reactions of thieno[2,3-e][1,3,4]thiadiazine derivatives under different conditions, demonstrating the chemical versatility of these compounds (Stephens & Sowell, 2000).
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Properties
Compounds with complex structures, such as the one described, often serve as key intermediates or targets in synthetic chemistry due to their unique chemical properties. For instance, the synthesis and transformation of heterocyclic compounds, including thiazines and oxazines, have been extensively studied for their applications in creating pharmacologically active molecules and materials with novel properties. The synthesis approaches and chemical transformations of such compounds are crucial for developing new drugs and materials with enhanced performance and targeted functionalities (Králová et al., 2018).
Pharmacological and Biological Applications
Many heterocyclic compounds, similar in structural complexity to the specified molecule, show significant pharmacological importance. Research into compounds such as 1,3-thiazolidin-4-ones and their derivatives demonstrates their potential in treating various diseases, highlighting the pharmacological relevance of such structures. These studies suggest that compounds with complex heterocyclic frameworks can possess a broad spectrum of biological activities, making them promising candidates for drug development processes (Santos et al., 2018).
Material Science and Nanotechnology
In the realm of materials science, the development and characterization of nanoparticles, such as titanium dioxide nanoparticles, offer insights into the application of complex compounds in novel therapies and technologies. The unique properties of these nanoparticles, including their photoactivity and potential use in medical therapies like photodynamic therapy, illustrate the intersection of chemical complexity and technological application. Such research underscores the importance of understanding the fundamental chemical properties of complex compounds for their incorporation into advanced materials and therapeutic agents (Ziental et al., 2020).
Propiedades
IUPAC Name |
(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPMCCGFXTPIS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648701 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide | |
CAS RN |
1029324-91-1 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



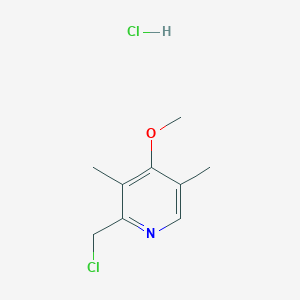
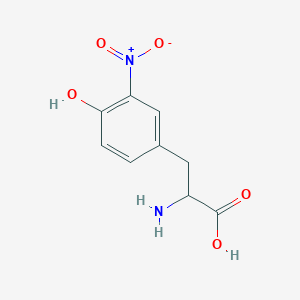
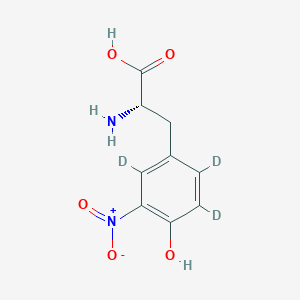


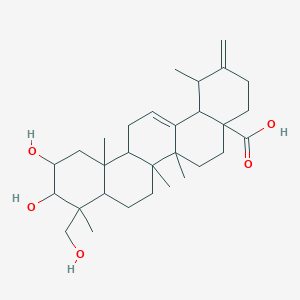



![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
